propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a propyl ester group and a chloro-substituted coumarin moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with propyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond. The general reaction scheme is as follows:
- Dissolve 7-hydroxy-4-methylcoumarin and potassium carbonate in DMF.
- Add propyl 2-bromoacetate to the reaction mixture.
- Heat the reaction mixture to 80-100°C and stir for several hours.
- After completion, cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.
Substitution: The chloro group in the coumarin moiety can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted coumarin derivatives.
Hydrolysis: Formation of 7-hydroxy-4-methylcoumarin and propyl alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticoagulant effects.
Industry: Utilized in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are primarily attributed to its ability to modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. For example, its antioxidant properties may be due to its ability to scavenge free radicals and reduce oxidative damage in cells. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Propyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be compared with other coumarin derivatives such as:
7-hydroxy-4-methylcoumarin: Lacks the propyl ester group and chloro substitution, resulting in different chemical and biological properties.
Ethyl 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but with an ethyl ester group instead of a propyl ester group, which may affect its solubility and reactivity.
6-chloro-4-methylcoumarin:
The uniqueness of this compound lies in its specific ester and chloro substitutions, which confer distinct chemical and biological properties compared to other coumarin derivatives.
Properties
IUPAC Name |
propyl 2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-19-15(18)8-20-13-7-12-10(6-11(13)16)9(2)5-14(17)21-12/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYNPXWKNTWTLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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